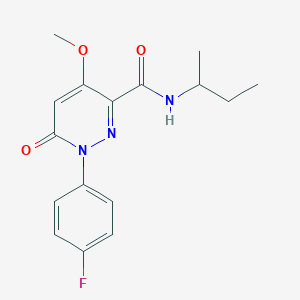

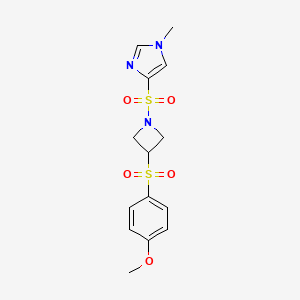

![molecular formula C18H25N5O4 B2505259 2-(8-丁基-1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-3-基)丙酸甲酯 CAS No. 886887-80-5](/img/structure/B2505259.png)

2-(8-丁基-1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-3-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate" is a derivative of imidazolino-purine, which is a class of compounds known for their biological activities, particularly in the context of adenosine receptors and antimicrobial properties. The structure of this compound suggests potential interactions with biological systems, possibly as an inhibitor or antagonist to certain receptors or enzymes.

Synthesis Analysis

The synthesis of related imidazolino-purine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-phenylimidazo[2,1-i]purin-5-ones involves the acetylation of starting materials, followed by treatment with triethylamine and formamide, and finally, refluxation with urea and sodium ethoxide to yield the target compound . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies, with careful selection of starting materials and reaction conditions to introduce the specific butyl and methyl groups at the designated positions on the imidazolino-purine core.

Molecular Structure Analysis

The molecular structure of imidazolino-purine derivatives is characterized by a purine backbone with an imidazole ring fused to it. The presence of various substituents, such as butyl and methyl groups, can significantly influence the compound's affinity and selectivity towards biological targets. For example, the introduction of an ethyl group in the 8-position of the imidazoline ring has been found to increase affinity for human A3 adenosine receptors . The specific arrangement of substituents in the compound of interest would be expected to confer unique biological properties.

Chemical Reactions Analysis

Imidazolino-purine derivatives can undergo various chemical reactions, including methylation, which typically leads to N9-methyl derivatives with reduced adenosine receptor affinities . The presence of ester groups in the compound suggests susceptibility to hydrolysis under certain conditions, potentially yielding the corresponding acid. The reactivity of the compound would also be influenced by the electronic effects of the substituents, which could affect its interactions with enzymes and receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolino-purine derivatives are influenced by their molecular structure. The presence of multiple methyl groups and a butyl chain is likely to increase the compound's lipophilicity, affecting its solubility and permeability across biological membranes. The purine core, with its potential for hydrogen bonding, could contribute to the compound's affinity for biological targets. The compound's stability, solubility in water and organic solvents, and melting point would be key parameters to consider in its application as a research tool or therapeutic agent.

科学研究应用

环境行为和降解机制

对类似化学化合物的研究通常集中于它们的环境存在、归宿和降解机制。例如,对苯氧基除草剂和相关化合物吸附实验的全面综述提供了这些物质如何与土壤、有机物和矿物质相互作用的见解。这些相互作用对于理解复杂化学化合物的环境行为至关重要,可能包括2-(8-丁基-1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-3-基)丙酸甲酯。此类化合物的吸附会受到土壤参数的影响,如 pH 值、有机碳含量以及氧化铁的存在,氧化铁是苯氧基除草剂的重要吸附剂 (Werner, Garratt, & Pigott, 2012)。

代谢途径和生物降解

了解化学化合物的代谢途径和生物降解是另一个重要的研究领域。探索土壤和地下水中叔丁基乙醚 (ETBE) 的生物降解和归宿的研究揭示了微生物降解能力和所涉及的酶促过程。这些发现与评估类似化合物的生物降解性有关,这些化合物可能具有相同的代谢途径或降解产物 (Thornton et al., 2020)。

潜在应用和毒性问题

探索化学化合物的潜在应用和毒性问题对于评估其实际用途和环境影响至关重要。例如,对合成酚类抗氧化剂的综述讨论了它们的广泛使用、环境存在、人体接触和相关的毒性。此类研究强调了开发毒性低且环境持久性低的化合物的必要性,这是未来研究和应用化学化合物的关键考虑因素,包括那些与2-(8-丁基-1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-3-基)丙酸甲酯结构类似的化合物 (Liu & Mabury, 2020)。

属性

IUPAC Name |

methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-7-8-9-21-10(2)11(3)22-13-14(19-17(21)22)20(5)18(26)23(15(13)24)12(4)16(25)27-6/h12H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUNNPBRLOXSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

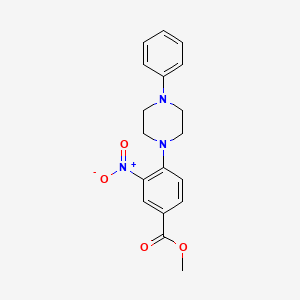

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)

![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)

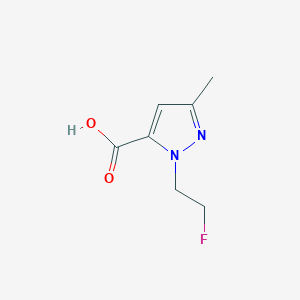

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

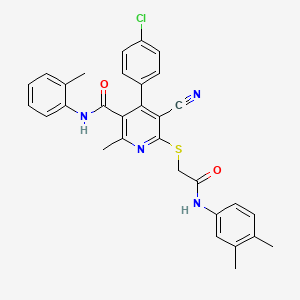

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)